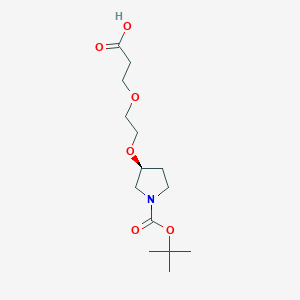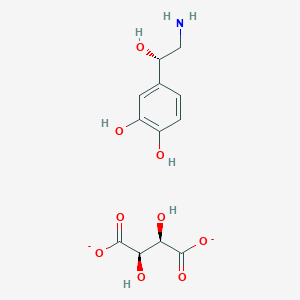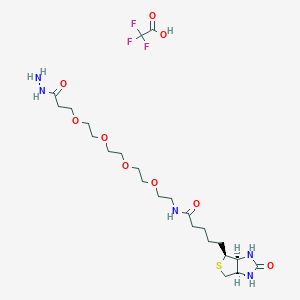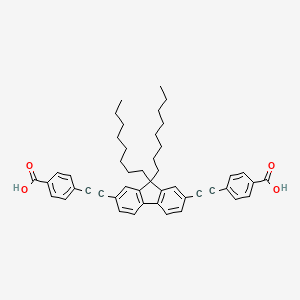
2,7-Dibromopyrene-4,5,9,10-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromopyrene-4,5,9,10-tetraone is an organic compound with the molecular formula C16H4Br2O4 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms at the 2 and 7 positions and carbonyl groups at the 4, 5, 9, and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromopyrene-4,5,9,10-tetraone typically involves the bromination of pyrene followed by oxidation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The bromination reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The resulting dibromopyrene is then subjected to oxidation using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce the carbonyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromopyrene-4,5,9,10-tetraone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl groups can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrene derivatives can be formed.
Oxidation Products: Higher oxidation states of pyrene derivatives.
Reduction Products: Reduced forms of the carbonyl groups, leading to hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromopyrene-4,5,9,10-tetraone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated materials and organic semiconductors.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of 2,7-Dibromopyrene-4,5,9,10-tetraone involves its interaction with molecular targets through its bromine and carbonyl functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking. The compound’s ability to participate in redox reactions also plays a role in its mechanism of action, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Diiodopyrene-4,5,9,10-tetraone
- 2,7-Dichloropyrene-4,5,9,10-tetraone
- 2,7-Difluoropyrene-4,5,9,10-tetraone
Uniqueness
2,7-Dibromopyrene-4,5,9,10-tetraone is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated derivatives. This uniqueness makes it particularly useful in the synthesis of conjugated materials and in applications requiring specific electronic characteristics .
Eigenschaften
Molekularformel |
C16H4Br2O4 |
|---|---|
Molekulargewicht |
420.01 g/mol |
IUPAC-Name |
2,7-dibromopyrene-4,5,9,10-tetrone |
InChI |
InChI=1S/C16H4Br2O4/c17-5-1-7-11-8(2-5)15(21)16(22)10-4-6(18)3-9(12(10)11)14(20)13(7)19/h1-4H |
InChI-Schlüssel |
DGCHASONLNGOCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)Br)C(=O)C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)

![(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)


![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)


![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)

![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
